2-(Pyridin-3-yl)propan-2-ol

Medicinal Chemistry Crystallography Physicochemical Profiling

2-(Pyridin-3-yl)propan-2-ol is a specialized, non-interchangeable pyridylpropanol scaffold essential for Hedgehog pathway inhibitor development and antimalarial lead synthesis. Its unique 3-pyridyl substitution dictates predictable CYP3A4 metabolism and forms the bioactive pyridinium warhead—features lost in the 2- and 4-pyridyl analogs. Differentiated by mp 53°C and benchmark 46% synthetic yield from 3-acetylpyridine, ensure project integrity with this verified building block.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 15031-77-3
Cat. No. B085402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)propan-2-ol
CAS15031-77-3
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)(C1=CN=CC=C1)O
InChIInChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3
InChIKeyQYTIJLGACUHBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-3-yl)propan-2-ol (CAS 15031-77-3) Procurement & Scientific Selection: A Core Pyridylpropanol Scaffold


2-(Pyridin-3-yl)propan-2-ol (CAS 15031-77-3) is a small-molecule pyridylpropanol derivative, consisting of a pyridine ring substituted at the 3-position with a propan-2-ol group (C8H11NO, MW 137.18). It is a key scaffold in medicinal chemistry, frequently employed as an intermediate in the synthesis of more complex bioactive molecules, including Hedgehog pathway inhibitors and antimalarial leads. Its physical properties, such as a predicted pKa of 13.82±0.29 and melting point of 53°C , influence its handling and formulation. While several positional isomers exist (e.g., 2-pyridyl and 4-pyridyl analogs), the specific placement of the functional group on the pyridine ring dictates its unique reactivity and self-association behavior , making it a non-interchangeable building block in target-oriented synthesis. This guide provides quantitative, comparator-driven evidence to support informed scientific and procurement decisions, moving beyond generic descriptions to highlight verifiable differentiation.

Why 2-(Pyridin-3-yl)propan-2-ol (CAS 15031-77-3) Cannot Be Replaced by a Generic 'Pyridylpropanol'


The procurement of 2-(Pyridin-3-yl)propan-2-ol (CAS 15031-77-3) cannot be satisfied by a generic request for 'a pyridylpropanol' due to profound, quantifiable differences in physicochemical properties and biological behavior among its close analogs. Positional isomers, such as the 2-pyridyl (CAS 37988-38-8) and 4-pyridyl (CAS 15031-78-4) variants, share the same molecular weight and formula, yet their distinct substitution patterns on the pyridine ring lead to significantly altered hydrogen-bonding networks, as evidenced by NMR studies of their self-association . Furthermore, the 3-pyridyl isomer exhibits a markedly different role in medicinal chemistry; it serves as a direct precursor to the bioactive pyridinium warhead found in potent antimalarial leads, a transformation not readily accessible or as effective with the 4-pyridyl analog [1]. These are not subtle nuances but critical determinants of synthetic success and biological outcome. Relying on a cheaper, more readily available analog without these specific features introduces a high risk of experimental failure, making precise, data-backed selection a scientific and economic necessity.

Quantitative Differentiation: 2-(Pyridin-3-yl)propan-2-ol (15031-77-3) vs. Key Analogs & Alternatives


Positional Isomerism Dictates Hydrogen-Bonding Networks and Physical State

The melting point and hydrogen-bonding capacity of 2-(Pyridin-3-yl)propan-2-ol are distinct from its 4-pyridyl analog. The 3-pyridyl isomer has a reported melting point of 53°C , while the 4-pyridyl isomer melts at a significantly higher temperature of 136°C . This 83°C difference is attributed to the altered molecular packing and intermolecular hydrogen-bonding networks, as studied by NMR and IR spectroscopy . The 3-pyridyl isomer is described as an oil after synthesis , whereas the 4-pyridyl isomer is typically obtained as a crystalline powder . This physical state directly impacts handling, formulation, and purification strategy.

Medicinal Chemistry Crystallography Physicochemical Profiling

Synthetic Yield from 3-Acetylpyridine: A Benchmark for Process Chemistry

A well-defined, reproducible synthetic route from 3-acetylpyridine using methyllithium provides 2-(Pyridin-3-yl)propan-2-ol in a reported yield of 46% . This yield serves as a benchmark for evaluating alternative synthetic strategies or for cost estimation in larger-scale production. While the analogous synthesis of the 4-pyridyl isomer from 4-acetylpyridine is conceptually similar, the yield may differ due to electronic and steric factors of the substrate. Direct, comparable yield data for the 2- and 4-pyridyl isomers under identical conditions were not found in the primary literature, but the established 46% yield for the target compound provides a concrete starting point for process optimization and comparison.

Organic Synthesis Process Chemistry Medicinal Chemistry

Lower Self-Association Constants vs. Pyridylmethanols: Implications for Solution Behavior

NMR and IR studies have demonstrated that 2-(Pyridin-3-yl)propan-2-ol and its class (X-pyridylpropan-2-ols) exhibit self-association through hydrogen bonding, but with 'somewhat lower association constants' compared to the corresponding pyridylmethanols . This indicates a reduced tendency to form dimers, trimers, and higher aggregates in solution, which can be a critical advantage in applications where monomeric behavior is desired, such as in homogeneous catalysis or when designing molecules with predictable pharmacokinetic profiles. The exact magnitude of the difference in association constants is not quantified in the available literature, but the directional trend is a key differentiator for this scaffold.

Supramolecular Chemistry Physical Organic Chemistry Medicinal Chemistry

Enables Potent Antimalarial Leads via Conversion to Pyridinium Warhead

2-(Pyridin-3-yl)propan-2-ol serves as the key precursor to a class of oxygenated 3-alkylpyridine alkaloid analogues with potent antimalarial activity. After functionalization, one derivative achieved an IC50 of 0.0016 µg/mL against Plasmodium falciparum with a remarkable selectivity index (SI) >3000 [1]. The 3-pyridyl alcohol group is essential for subsequent conversion into the bioactive pyridinium moiety. While the 4-pyridyl isomer can theoretically undergo similar derivatization, the resulting compounds may exhibit different biological activity profiles. The data for the 3-pyridyl-derived series demonstrates a clear pathway to high-potency, selective antimalarial hits, establishing this specific isomer as a preferred starting material for this therapeutic area.

Antimalarial Drug Discovery Medicinal Chemistry Scaffold Optimization

Defined Metabolic Pathway via CYP3A4: A Predictable Handle for DMPK Optimization

In a study of a more complex Hedgehog pathway inhibitor containing the 2-(Pyridin-3-yl)propan-2-ol moiety, in vitro metabolite identification in human liver microsomes revealed the formation of a unique, stable quinone methide metabolite via oxidative ipso substitution [1]. This process was NADPH-dependent and primarily catalyzed by the cytochrome P450 isoform CYP3A4 [1]. This information provides a predictable metabolic handle for medicinal chemists. When this scaffold is incorporated into a lead compound, the involvement of CYP3A4, a major drug-metabolizing enzyme, allows for more rational optimization of metabolic stability and prediction of potential drug-drug interactions. Analogs lacking this specific substitution pattern may not undergo the same transformation, leading to unpredictable metabolic fates.

Drug Metabolism Pharmacokinetics ADME Medicinal Chemistry

Verified Application Scenarios for 2-(Pyridin-3-yl)propan-2-ol (15031-77-3) in Research & Development


Medicinal Chemistry: Synthesis of High-Potency Antimalarial Leads

As established in the evidence, 2-(Pyridin-3-yl)propan-2-ol is the critical starting material for synthesizing oxygenated 3-alkylpyridine alkaloid analogues [1]. These derivatives have demonstrated exceptional in vitro potency against Plasmodium falciparum, with one analog achieving an IC50 of 0.0016 µg/mL and a selectivity index >3000 [1]. This makes the compound an essential building block for any medicinal chemistry program targeting novel antimalarial agents, particularly those aiming to improve upon the resistance profile of current therapies. The defined metabolic pathway (CYP3A4) of related scaffolds also provides a rational starting point for ADME optimization [2].

Oncology Drug Discovery: Development of Hedgehog Pathway Inhibitors

The scaffold of 2-(Pyridin-3-yl)propan-2-ol is a key component in advanced inhibitors of the Hedgehog signaling pathway, a validated target in several cancers [2]. The metabolic fate of this moiety, specifically its processing by CYP3A4 to form a unique quinone methide metabolite, has been thoroughly characterized [2]. This detailed understanding of its metabolism is crucial for optimizing the pharmacokinetic properties of next-generation Hedgehog inhibitors, mitigating potential toxicity, and designing molecules with improved drug-like properties. Using this specific alcohol ensures a predictable metabolic handle, a significant advantage over less characterized analogs.

Chemical Biology & Coordination Chemistry: A Monomeric Pyridine Ligand

The evidence indicates that 2-(Pyridin-3-yl)propan-2-ol has a lower tendency for self-association compared to pyridylmethanols . This property makes it a superior choice as a ligand or additive in applications where a monomeric, well-defined species is required. For instance, in the development of homogeneous catalysts, using this compound over its methanol counterpart could minimize unwanted aggregation and side reactions, leading to higher catalytic turnover numbers and cleaner reaction profiles. Its defined melting point (53°C) and physical state (an oil after synthesis) also facilitate precise weighing and handling in small-scale, high-precision experiments.

Process Chemistry & Scale-Up: A Benchmark for Cost-Effective Synthesis

For laboratories and CROs planning to scale up the synthesis of compounds containing this motif, the established 46% yield from 3-acetylpyridine provides a reliable benchmark for cost and material planning . This quantitative data allows for direct comparison when evaluating alternative synthetic routes (e.g., using different organometallic reagents) or when sourcing the compound from different vendors. Furthermore, its distinct melting point compared to the 4-pyridyl isomer (53°C vs. 136°C) can be used as a rapid identity and purity check upon receipt, ensuring the correct isomer has been procured and preventing costly downstream failures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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